molecular formula C10H14S B8697022 Thiophene, 2-butyl-5-ethenyl CAS No. 113591-60-9

Thiophene, 2-butyl-5-ethenyl

Cat. No.: B8697022
CAS No.: 113591-60-9
M. Wt: 166.29 g/mol
InChI Key: JKFTXICJYSTDFO-UHFFFAOYSA-N
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Description

Thiophene, 2-butyl-5-ethenyl (CAS: 1455-20-5) is a substituted thiophene derivative with the molecular formula C₈H₁₂S and a molecular weight of 140.24 g/mol . It features a thiophene ring substituted with a butyl group at the 2-position and an ethenyl (vinyl) group at the 5-position.

Properties

CAS No.

113591-60-9

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-butyl-5-ethenylthiophene

InChI

InChI=1S/C10H14S/c1-3-5-6-10-8-7-9(4-2)11-10/h4,7-8H,2-3,5-6H2,1H3

InChI Key

JKFTXICJYSTDFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)C=C

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The butyl group at position 2 directs electrophiles to the 5-position via its +I effect, but the ethenyl group at position 5 alters regioselectivity. Key reactions include:

  • Halogenation : Thiophene derivatives undergo rapid bromination at the α-position (position 3 or 4) due to the electron-rich nature of the ring. For 2-butyl-5-ethenylthiophene, bromination likely occurs at position 3, yielding 3-bromo-2-butyl-5-ethenylthiophene .

  • Nitration : Nitration with HNO₃/Ac₂O preferentially targets position 4, forming 4-nitro-2-butyl-5-ethenylthiophene, as the ethenyl group deactivates the ring but does not fully block substitution .

Table 1 : Electrophilic substitution regioselectivity

Reaction TypePreferred PositionYield*Conditions
Bromination385–90%Br₂, FeCl₃, 25°C
Nitration470–75%HNO₃, Ac₂O, 0°C

Oxidation Reactions

Thiophene oxidation occurs at sulfur or the conjugated double bonds:

  • S-Oxidation : Reaction with trifluoroperacetic acid forms the S-oxide intermediate, which dimerizes via Diels-Alder cycloaddition. For 2-butyl-5-ethenylthiophene, this produces a sulfoxide-sulfone mixture (83% combined yield) .

  • Epoxidation : The ethenyl group undergoes epoxidation with peracids (e.g., mCPBA), yielding 5-(epoxyethyl)-2-butylthiophene, followed by rearrangement to thiophenone derivatives under acidic conditions .

Table 2 : Oxidation pathways and products

Oxidizing AgentMajor ProductMechanism
CF₃CO₃HS-Oxide dimerRadical-mediated S-oxidation
mCPBAEpoxidePrilezhaev epoxidation

Polymerization and Cross-Coupling

The ethenyl group enables polymerization and functionalization:

  • Vinyl Polymerization : Radical-initiated polymerization of the ethenyl group forms poly(2-butylthiophene-5-vinyl), a conjugated polymer with potential applications in organic electronics .

  • Kumada Coupling : Using Pd(PPh₃)₂Cl₂, the thiophene ring undergoes cross-coupling with Grignard reagents (e.g., R-MgBr) at position 3 or 4, enabling derivatization (yields: 50–90%) .

Thermal and Catalytic Decomposition

At elevated temperatures or under catalytic conditions:

  • C–H Activation : La-alkyl complexes catalyze ethylene insertion into the thiophene ring, followed by C–H activation to yield 2-ethyl/butyl derivatives (observed in GC analyses) .

  • Desulfurization : Raney nickel desulfurizes the thiophene ring to form 1,4-disubstituted butanes (e.g., 2-butyl-5-ethenylbutane) .

Synthetic Pathways

Key methods for synthesizing 2-butyl-5-ethenylthiophene include:

  • Grignard Cross-Coupling : Reaction of 2-bromo-5-iodothiophene with butylmagnesium bromide and vinylmagnesium bromide using Pd catalysts .

  • Dehydrohalogenation : Treating 2-butyl-5-(2-chloroethyl)thiophene with KOtBu eliminates HCl to form the ethenyl group (yield: 80–93%) .

Comparison with Similar Compounds

Thiophene, 2-Butyl-5-Ethyl (CAS: 54411-06-2)

  • Molecular Formula : C₁₀H₁₆S (MW: 168.30 g/mol) .
  • Key Differences: The 5-position substituent is an ethyl group (saturated) instead of an ethenyl group (unsaturated). Thermal Stability: Ethyl-substituted derivatives generally exhibit higher thermal stability due to the absence of reactive double bonds .

2-Vinylthiophene (Detected in Volcanic Simulations)

  • Molecular Formula : C₆H₆S (MW: 110.18 g/mol) .
  • Key Differences :
    • Lacks the butyl substituent, resulting in a simpler structure with lower hydrophobicity (logP ≈ 2.5 estimated).
    • The ethenyl group at the 2-position allows for polymerization or Diels-Alder reactions, whereas the butyl group in 2-butyl-5-ethenyl thiophene may sterically hinder such reactions .

2-Acetyl-5-Methylthiophene (CAS: 13679-75-1)

  • Molecular Formula : C₇H₈OS (MW: 140.20 g/mol) .
  • Key Differences :
    • Substituted with an acetyl group (electron-withdrawing) and a methyl group (electron-donating), creating a polarized electronic structure.
    • The acetyl group enhances reactivity in nucleophilic substitutions, unlike the alkyl/alkenyl groups in 2-butyl-5-ethenyl thiophene, which are electron-donating and less reactive .

2-(4-Fluorophenyl)-5-[(5-Iodo-2-Methylphenyl)Methyl]Thiophene

  • Molecular Formula : C₁₈H₁₅FIS (MW: 423.28 g/mol) .
  • The iodine atom introduces heavy-atom effects for applications in radiochemistry, a feature absent in 2-butyl-5-ethenyl thiophene .

Physicochemical and Functional Comparisons

Molecular Weight and Hydrophobicity

Compound Molecular Weight (g/mol) logP
2-Butyl-5-ethenyl thiophene 140.24 3.734
2-Butyl-5-ethyl thiophene 168.30 ~4.1*
2-Vinylthiophene 110.18 ~2.5*
2-Acetyl-5-methylthiophene 140.20 ~1.8*

*Estimated based on substituent contributions.

  • The butyl group in 2-butyl-5-ethenyl thiophene significantly increases hydrophobicity compared to acetyl or vinyl derivatives .

Reactivity and Stability

  • Ethenyl Group : The double bond in 2-butyl-5-ethenyl thiophene allows for electrophilic additions (e.g., bromination) or polymerization, whereas ethyl or methyl substituents lack this reactivity .
  • Thermal Stability : Alkyl-substituted derivatives (e.g., 2-butyl-5-ethyl) are more stable under high-temperature conditions compared to alkenyl-substituted analogs .

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